molecular formula C11H11BrN2O B6261466 3-bromo-4-[(oxolan-3-yl)amino]benzonitrile CAS No. 1344063-39-3

3-bromo-4-[(oxolan-3-yl)amino]benzonitrile

Cat. No.: B6261466
CAS No.: 1344063-39-3
M. Wt: 267.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-[(oxolan-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₁H₁₁BrN₂O. It is known for its unique structure, which includes a bromine atom, a nitrile group, and an oxolane ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(oxolan-3-yl)amino]benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with oxolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(oxolan-3-yl)amino]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-4-[(oxolan-3-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(oxolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-[(oxolan-3-yl)amino]benzonitrile is unique due to the presence of both the bromine atom and the oxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1344063-39-3

Molecular Formula

C11H11BrN2O

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.